molecular formula C15H17N5O2 B2414002 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide CAS No. 2034369-08-7

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide

Cat. No.: B2414002
CAS No.: 2034369-08-7
M. Wt: 299.334
InChI Key: QHGJWWVZDUQUOU-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide is a complex organic compound that features both imidazolidine and pyrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-phenyl-1H-pyrazole with an appropriate imidazolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions within the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)imidazolidine-1-carboxamide apart is its unique combination of imidazolidine and pyrazole moieties, which may confer synergistic effects in its biological activity. This dual functionality can enhance its potential as a therapeutic agent .

Properties

IUPAC Name

2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]imidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-14(20-9-7-17-15(20)22)16-6-8-19-11-13(10-18-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGJWWVZDUQUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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